8-Methoxypyrido[3,4-b]pyrazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
8-methoxypyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C8H7N3O/c1-12-7-5-9-4-6-8(7)11-3-2-10-6/h2-5H,1H3 |
InChI Key |
XGRWJXXHQBHDRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC2=NC=CN=C12 |
Origin of Product |
United States |
Synthetic Methodologies for 8 Methoxypyrido 3,4 B Pyrazine and Its Advanced Analogs
Conventional and Foundational Synthetic Pathways
Traditional approaches to the synthesis of the pyrido[3,4-b]pyrazine (B183377) scaffold have laid the groundwork for more advanced methodologies. These foundational pathways often rely on well-established organic reactions that enable the construction of the fused heterocyclic system.
One-Pot Annulation Reactions for Pyridopyrazine Scaffolds
One-pot annulation reactions represent an efficient strategy for the synthesis of pyridopyrazine scaffolds, minimizing the need for isolation and purification of intermediates, thereby saving time and resources. A notable example involves the reaction of pentafluoropyridine with appropriate diamines to readily form polyfunctional tetrahydropyrido[3,4-b]pyrazine scaffolds. nih.govacs.org This method is particularly valuable as the resulting trifluorinated pyridopyrazine products can be further functionalized through sequential reactions with various nucleophiles, providing access to a wide range of previously inaccessible polysubstituted derivatives. nih.govacs.org
Another versatile one-pot approach is the synthesis of 3,4-dihydro-1H-pyrido[1,2-a]pyrazine-1,6(2H)-diones from 6-hydroxypicolinic acids and β-hydroxylamines. acs.orgnih.gov This transformation proceeds under mild conditions using O-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) as a coupling and activating agent, leading to good yields of the desired pyridopyrazine-1,6-diones. acs.orgnih.gov
| Starting Materials | Reagents/Conditions | Product | Yield | Reference |
| Pentafluoropyridine, Diamines | One-pot annelation | Polyfunctional tetrahydropyrido[3,4-b]pyrazine | - | nih.govacs.org |
| 6-Hydroxypicolinic acids, β-Hydroxylamines | HATU, mild conditions | 3,4-dihydro-1H-pyrido[1,2-a]pyrazine-1,6(2H)-diones | Good | acs.orgnih.gov |
| Aromatic terminal alkynes, Benzamides | Cs2CO3, sulfolane | 3,5-Diaryl pyridines | Up to 79% | mdpi.com |
Condensation Reactions Involving Diaminopyridines and Dicarbonyls
The condensation of diaminopyridines with dicarbonyl compounds is a cornerstone in the synthesis of the pyrido[3,4-b]pyrazine ring system. This classical approach involves the reaction of a suitably substituted diaminopyridine with a 1,2-dicarbonyl compound, such as glyoxal or a substituted derivative, to form the pyrazine (B50134) ring fused to the pyridine (B92270) core. The choice of reactants allows for the introduction of substituents at various positions of the resulting pyridopyrazine.
While direct examples for 8-Methoxypyrido[3,4-b]pyrazine are not extensively detailed in readily available literature, the general strategy is widely applicable. For instance, the synthesis of various quinoxaline and pyrido[2,3-b]pyrazine (B189457) derivatives often employs the condensation of a diamine with a dicarbonyl compound as a key step. The synthesis of 2,3-disubstituted pyrido[3,4-b]pyrazines has been developed, highlighting the versatility of building upon a pre-formed, functionalized pyridine ring. researchgate.net
Cyclization and Ring-Closure Strategies for Pyrido[3,4-b]pyrazine Formation
A variety of cyclization and ring-closure strategies are employed to construct the pyrido[3,4-b]pyrazine skeleton. These methods can involve the formation of either the pyridine or the pyrazine ring as the final step. Intramolecular cyclization is a powerful tool in this context. For example, the treatment of 3-acylpyridine N-oxide tosylhydrazones with an electrophilic additive and an amine base can lead to the formation of pyrazolopyridines through an intramolecular cyclization, demonstrating a strategy that could be adapted for pyridopyrazine synthesis. nih.gov
Another approach involves the reductive cyclization of precursors. For instance, the in situ Fe-mediated reduction of an oxadiazole fragment followed by cyclization provides access to imidazopyrazines, a strategy that highlights the potential for tandem reactions in the synthesis of related heterocyclic systems. nih.gov Ring-opening transformations of more complex heterocyclic systems can also serve as a pathway to fused pyridones, which are structurally related to certain pyridopyrazine derivatives. researchgate.net
Modern and Sustainable Synthetic Approaches
Contemporary synthetic chemistry is increasingly focused on the development of methodologies that are not only efficient but also environmentally benign. This has led to the exploration of metal-catalyzed reactions and the application of green chemistry principles in the synthesis of pyridopyrazine derivatives.
Metal-Catalyzed Coupling Reactions for Pyrido[3,4-b]pyrazine Derivatives
Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic scaffolds, including pyrazines and their fused derivatives. rsc.orgresearchgate.net Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings are widely used for the formation of carbon-carbon bonds on the pyrazine ring. rsc.orgresearchgate.netresearchgate.net These reactions enable the introduction of a wide range of aryl, vinyl, and alkynyl substituents.
For example, a facile palladium-catalyzed methodology has been reported for the synthesis of arylpiperazines under aerobic conditions, which is relevant to the synthesis of substituted pyrazine cores. nih.gov The use of palladium catalysts has also been instrumental in the synthesis of various aminopyrazine derivatives through regio- and chemo-selective cross-coupling reactions. researchgate.net Furthermore, copper-catalyzed C-N bond formation reactions have been employed in the synthesis of imidazo[1,2-a]pyridines, a strategy that could be extended to the synthesis of nitrogen-substituted pyridopyrazines. beilstein-journals.org
| Catalyst | Reaction Type | Substrates | Product | Reference |
| Palladium | Suzuki, Heck, Sonogashira | Halogenated pyrazines, Boronic acids/alkenes/alkynes | Substituted pyrazines | rsc.orgresearchgate.net |
| Palladium | Amination | Aryl chlorides, Piperazine | Arylpiperazines | nih.gov |
| Copper(II) | C-N bond formation | - | Imidazo[1,2-a]pyridines | beilstein-journals.org |
Green Chemistry Principles in Pyrido[3,4-b]pyrazine Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of pyrido[3,4-b]pyrazine synthesis, this can be achieved through several approaches. One-pot reactions, as discussed earlier, are inherently greener as they reduce waste from intermediate workups and purifications. mdpi.com
The use of environmentally benign solvents, or even solvent-free conditions, is another key aspect of green chemistry. For instance, a palladium-catalyzed synthesis of piperazine scaffolds has been developed under aerobic and solvent-free conditions, demonstrating the feasibility of such approaches. nih.gov Furthermore, the development of catalyst-free reactions, such as the one-pot synthesis of benzopyrroxazine derivatives through a mutually activated sequential annulation process, represents a significant step towards more sustainable synthetic methods. rsc.org The use of microwave irradiation to accelerate reactions can also contribute to greener syntheses by reducing reaction times and energy consumption. researchgate.net
Electrochemical Synthesis Methods for Pyrazine Moieties
Electrochemical synthesis has emerged as a powerful and environmentally benign alternative to traditional chemical methods for the construction of N-heterocyclic compounds, including the pyrazine moiety fundamental to the pyrido[3,4-b]pyrazine core. thieme-connect.comresearchgate.net This approach utilizes electricity as a "clean" reagent to drive chemical transformations, often under mild conditions and without the need for hazardous oxidizing or reducing agents. researchgate.netrsc.org The application of electrochemistry in this context allows for the in situ generation of reactive intermediates from stable precursors, enhancing the accessibility of complex heterocyclic structures. thieme-connect.comresearchgate.net
Recent advancements have highlighted the versatility of electrochemical methods in synthesizing a variety of N-heterocycles. thieme-connect.com For instance, intramolecular electrochemical C-H aminations have been developed as a potent tool for creating N-heterocycles under metal-free conditions. frontiersin.orgnih.gov These reactions can proceed via both C(sp²)-H and C(sp³)-H aminations, offering a direct route to functionalized ring systems. frontiersin.org
A specific example of electrochemical pyrazine synthesis is the acetylation of pyrazine to produce acetylpyrazine. xmu.edu.cn In this process, electrolysis of ammonium persulfate on a lead electrode generates sulfate radicals. These radicals react with pyruvic acid to form acetyl groups, which then react with protonated pyrazine under acidic conditions to yield acetylpyrazine. xmu.edu.cn The optimal conditions for this reaction were found to be a current density of 100 A·m⁻² at normal temperature and pressure, achieving a yield of 44.12%. xmu.edu.cn
The electrochemical reduction of pyrazines has also been investigated, typically leading to the formation of 1,4-dihydropyrazines. cdnsciencepub.com These intermediates are often highly reactive and susceptible to oxidation, but can isomerize to more stable 1,2- or 1,6-dihydropyrazines. cdnsciencepub.com The stability and reactivity of these dihydropyrazine derivatives are influenced by factors such as pH and the solvent system employed. cdnsciencepub.comresearchgate.net
The introduction of various functional groups can significantly alter the electrochemical properties of the pyrazine ring. mdpi.com Studies on substituted pyrazines have shown that both electron-donating (e.g., methyl) and electron-withdrawing (e.g., carboxylic acid) groups impact the redox potential and electrochemical kinetics. mdpi.com This understanding is crucial for designing electrochemical syntheses of specifically functionalized pyrazine precursors for more complex structures like this compound.
| Parameter | Condition | Yield | Reference |
|---|---|---|---|
| Catholyte | 1:1 volume ratio of saturated ammonium persulfate (aq) and 1 M pyrazine/0.33 M pyruvic acid in methylene chloride | 44.12% | xmu.edu.cn |
| Cathode | Lead plate | ||
| Current Density | 100 A·m⁻² | ||
| Charge | 2.5 F·mol⁻¹ |
Regioselectivity and Stereoselectivity in Pyrido[3,4-b]pyrazine Synthesis
Control of Substitution Patterns on the Pyrido[3,4-b]pyrazine Core
Achieving regioselective control over the substitution pattern on the pyrido[3,4-b]pyrazine core is a critical aspect of synthesizing analogs with desired biological activities. The inherent electronic properties of the fused pyridine and pyrazine rings can direct incoming substituents to specific positions. However, strategic synthetic design is often necessary to overcome these inherent tendencies and achieve the desired substitution pattern.
One common approach to building the pyrido[3,4-b]pyrazine system involves the condensation of a substituted 3,4-diaminopyridine with an α-dicarbonyl compound. The substituents on both starting materials will dictate the final substitution pattern on the heterocyclic core. For example, a regioselective synthesis of 2,8-disubstituted pyrido[3,4-b]pyrazines has been developed through the initial condensation of suitable diaminopyridines with α-keto aldehyde equivalents. researchgate.net This method allows for the specific functionalization at the C-8 position, leading to the synthesis of 2-aryl-8-bromo- and 8-amino-2-arylpyrido[3,4-b]pyrazines. researchgate.net
The use of directing groups can also be a powerful strategy for controlling regioselectivity in C-H functionalization reactions on heterocyclic systems. mdpi.com While not specifically detailed for the pyrido[3,4-b]pyrazine system in the provided context, the principles are broadly applicable. For instance, in quinolines, the nitrogen atom of the pyridine ring can act as an embedded directing group, guiding functionalization to the C2 or C8 positions. mdpi.com Similar electronic effects and the potential for coordination to a metal catalyst can be exploited in the pyrido[3,4-b]pyrazine system to direct functionalization.
Furthermore, post-synthetic modifications of a pre-formed pyrido[3,4-b]pyrazine core offer another avenue for controlling substitution patterns. Halogenated derivatives, such as 8-bromo-2,3-diphenylpyrido[3,4-b]pyrazine, serve as versatile intermediates. nih.gov The bromine atom can be selectively replaced or used in cross-coupling reactions to introduce a variety of substituents at the C-8 position. nih.gov
Asymmetric Synthesis Approaches for Chiral Pyrido[3,4-b]pyrazine Derivatives
The development of asymmetric synthetic routes to chiral pyrido[3,4-b]pyrazine derivatives is an area of growing interest, driven by the often-enantiospecific interactions of chiral molecules with biological targets. While specific methods for the asymmetric synthesis of the pyrido[3,4-b]pyrazine core are not extensively detailed in the provided search results, general strategies for the asymmetric synthesis of related chiral pyridine and fused heterocyclic systems can be considered.
One major approach is the use of chiral catalysts in key bond-forming reactions. For example, N-heterocyclic carbene (NHC)-catalyzed oxidative [3 + 3] annulation of enals with pyrazol-5-amines has been successfully employed for the asymmetric synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones, achieving excellent yields and enantioselectivities. rsc.org Similarly, chiral-at-metal Rh(III) complexes have been used to catalyze the asymmetric Friedel–Crafts-type alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles to afford pyrazolo[3,4-b]pyridine analogues with high enantioselectivity. rsc.org These examples demonstrate the potential of chiral transition metal catalysis in constructing chiral fused N-heterocyclic systems.
Catalytic asymmetric reduction of prochiral pyridine-based substrates is another viable strategy. chim.it This can include the reduction of ketones, olefins, or imines attached to the pyridine ring using a chiral catalyst and a suitable reductant like hydrogen gas, boranes, or silanes. chim.it For instance, the enantioselective hydrogenation of cyclic imines bearing a pyridyl group has been achieved using an iridium catalyst with a chiral spiro phosphine-oxazoline ligand. chim.it
The "Asymmetric Electrophilic α-Amidoalkylation" reaction, which utilizes a chiral auxiliary, has been used for the stereoselective synthesis of 2-substituted piperidine derivatives, which are then cyclized to form chiral fused ring systems like hexahydropyrido[1,2-c]pyrimidinones. znaturforsch.com This principle of using a chiral auxiliary to direct the stereochemical outcome of a reaction could be adapted to the synthesis of chiral precursors for pyrido[3,4-b]pyrazine derivatives.
Functionalization and Derivatization Strategies for this compound
Post-Synthetic Modification of Pyrido[3,4-b]pyrazine Systems
Post-synthetic modification of the pre-formed pyrido[3,4-b]pyrazine core is a highly effective strategy for generating a library of analogs for structure-activity relationship (SAR) studies. This approach allows for the late-stage introduction of diverse functional groups, enabling the fine-tuning of physicochemical and pharmacological properties.
A common strategy involves the synthesis of a halogenated pyrido[3,4-b]pyrazine intermediate, which can then undergo various cross-coupling reactions. For instance, 8-bromo-2,3-diphenylpyrido[3,4-b]pyrazine can be subjected to palladium-catalyzed couplings with arylboronic acids or anilines. nih.govmdpi.com This allows for the introduction of a wide range of aryl and heteroaryl substituents at the C-8 position.
The functionalization of the pyridine ring within the pyrido[3,4-b]pyrazine system can also be achieved through C-H activation/functionalization strategies. researchgate.net While challenging due to the electronic nature of the pyridine ring, methods for regioselective C-H functionalization are continually being developed. scispace.com These reactions can introduce groups such as trifluoromethyl, perfluoroalkyl, chloro, bromo, iodo, nitro, sulfanyl, and selenyl moieties. researchgate.net
Furthermore, the pyrazine ring can also be a site for modification. Efforts to improve the potency and physical properties of aminopyridiopyrazinone-based compounds have involved modifications to the central ring system, demonstrating that alterations to the core structure are a viable functionalization strategy. nih.gov
Design and Synthesis of Disubstituted Pyrido[3,4-b]pyrazine Compounds
The design and synthesis of disubstituted pyrido[3,4-b]pyrazine compounds are often guided by a specific therapeutic target. A notable example is the development of these compounds as protein kinase inhibitors. rsc.org A synthetic route to novel 2,8-disubstituted pyrido[3,4-b]pyrazines has been established, starting from the condensation of appropriate diaminopyridines with α-keto aldehyde equivalents. researchgate.net
In the synthesis of these compounds, a key intermediate is often a halogenated pyrido[3,4-b]pyrazine. For example, 8-bromo-3-phenylpyrido[3,4-b]pyrazin-2(1H)-one can be synthesized from 3,4-diamino-5-bromopyridine and methyl oxo(phenyl)acetate. rsc.org This intermediate can then be further functionalized. For instance, treatment with a chlorinating agent can yield an 8-bromo-2-chloro-3-phenylpyrido[3,4-b]pyrazine, which can then undergo nucleophilic substitution with hydrazine to introduce a hydrazinyl group at the C-2 position. rsc.org
Structure-activity relationship studies have shown that the nature and position of the substituents are crucial for biological activity. For the protein kinase inhibitors, a 4-(piperidin-1-yl)aniline moiety was identified as a key pharmacophoric group when placed at either the C-5 or C-8 position of the pyrido[3,4-b]pyrazine ring. rsc.org This highlights the importance of synthetic strategies that allow for the precise placement of substituents on the core scaffold.
| Compound Name | Starting Materials | Key Reaction Type | Reference |
|---|---|---|---|
| 8-Bromo-3-phenylpyrido[3,4-b]pyrazin-2(1H)-one | 3,4-Diamino-5-bromopyridine, Methyl oxo(phenyl)acetate | Condensation | rsc.org |
| 8-Bromo-2-hydrazinyl-3-phenylpyrido[3,4-b]pyrazine | 8-Bromo-2-chloro-3-phenylpyrido[3,4-b]pyrazine, Hydrazine hydrate | Nucleophilic Aromatic Substitution | rsc.org |
| 2-Phenylpyrido[3,4-b]pyrazine | 3,4-Diaminopyridine, Phenylglyoxal monohydrate | Condensation | rsc.org |
Pyrido[3,4-b]pyrazine Hybrid Compounds and Conjugates
The pyrido[3,4-b]pyrazine core serves as a versatile scaffold for the development of hybrid compounds and conjugates, where the core structure is linked to other molecular entities to enhance or modulate biological activity. A key strategy for the synthesis of these advanced analogs involves the functionalization of the 8-position of the pyrido[3,4-b]pyrazine ring system.
A foundational approach to accessing a wide variety of 8-substituted derivatives is through an 8-bromo-pyrido[3,4-b]pyrazine intermediate. This halogenated compound is a versatile precursor for introducing diverse functionalities via cross-coupling reactions and nucleophilic substitutions. While the direct synthesis of this compound has not been extensively detailed in readily available literature, its preparation can be envisaged through established synthetic organic chemistry methods starting from the 8-bromo analog.
Synthetic Approaches to 8-Substituted Pyrido[3,4-b]pyrazine Derivatives:
A multi-step synthesis has been developed to produce 8-bromo-2,3-disubstituted pyrido[3,4-b]pyrazines, which are key intermediates for further derivatization. This pathway allows for the subsequent introduction of a range of substituents at the 8-position, including those that can act as handles for conjugation.
The 8-bromo group is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings with arylboronic acids and Buchwald-Hartwig aminations with anilines. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, thereby allowing the conjugation of the pyrido[3,4-b]pyrazine scaffold to other aromatic or nitrogen-containing moieties.
Furthermore, the 8-bromo position can undergo nucleophilic aromatic substitution. For instance, reaction with sodium methoxide would be a standard method to introduce the 8-methoxy group, yielding the target compound this compound.
Applications in Kinase Inhibitor Design:
The pyrido[3,4-b]pyrazine scaffold has been identified as a valuable core for the design of protein kinase inhibitors. rsc.org Kinases are a class of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in various diseases, including cancer. The development of hybrid compounds based on the pyrido[3,4-b]pyrazine core aims to create molecules that can specifically bind to and inhibit the activity of target kinases.
For example, a series of disubstituted pyrido[3,4-b]pyrazine-based compounds have been explored as potential protein kinase inhibitors. rsc.org Structure-activity relationship (SAR) studies have indicated that the introduction of specific pharmacophoric groups at the C-5 or C-8 positions of the pyrido[3,4-b]pyrazine ring is crucial for binding to therapeutic targets. rsc.org This highlights the importance of synthetic methodologies that allow for the precise placement of various substituents, including those that can form hybrid structures with known kinase-binding fragments.
Advanced Structural Characterization and Spectroscopic Elucidation of 8 Methoxypyrido 3,4 B Pyrazine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the intricate structures of pyrido[3,4-b]pyrazine (B183377) derivatives. Through a combination of one-dimensional and two-dimensional NMR experiments, the precise connectivity of atoms and the regiochemistry of substitution can be definitively established.
The ¹H and ¹³C NMR spectra provide fundamental information regarding the chemical environment of each proton and carbon atom within the molecule. For the pyrido[3,4-b]pyrazine scaffold, the chemical shifts of the aromatic protons are particularly informative. For instance, in a series of disubstituted pyrido[3,4-b]pyrazines, aromatic protons typically resonate in the downfield region, often between δ 7.0 and 9.5 ppm, due to the deshielding effect of the aromatic rings and the nitrogen atoms. The methoxy (B1213986) group protons are expected to appear as a sharp singlet in the upfield region, typically around δ 3.7-4.0 ppm.
In the ¹³C NMR spectrum, the carbon atoms of the heterocyclic rings display signals in the aromatic region (δ 110-160 ppm). The carbon of the methoxy group is typically observed around δ 55 ppm. The precise chemical shifts are sensitive to the substitution pattern on the pyrido[3,4-b]pyrazine core.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Substituted Pyrido[3,4-b]pyrazine Derivative (Data derived from analogous compounds reported in the literature)
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| H-2 | ~9.1 | ~146.0 |
| H-3 | ~9.5 | ~145.0 |
| H-5 | ~8.4 | ~153.0 |
| H-7 | ~7.1 | ~110.0 |
| OCH₃ | ~3.8 | ~55.4 |
To definitively assign the regiochemistry, especially in cases of multiple substituents, two-dimensional NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Multiple Quantum Coherence (HMQC) are indispensable.
An HMQC spectrum correlates the signals of protons directly attached to carbon atoms, allowing for the unambiguous assignment of ¹H-¹³C one-bond connectivities. For 8-methoxypyrido[3,4-b]pyrazine, this would confirm the attachment of the methoxy protons to the methoxy carbon.
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry is a vital tool for confirming the molecular weight of synthesized this compound derivatives and for gaining insights into their fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is typically observed as the base peak, confirming the molecular mass of the compound. For this compound (C₈H₇N₃O), the expected exact mass of the protonated molecule is approximately 162.0667 g/mol .
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule, further corroborating its identity. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) can provide additional structural information. For instance, the loss of a methyl radical (•CH₃) from the methoxy group or the cleavage of the heterocyclic rings can lead to characteristic fragment ions.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound derivatives. The IR spectrum provides a vibrational fingerprint of the molecule.
Key expected absorption bands include:
C-H stretching (aromatic): Typically observed above 3000 cm⁻¹.
C-H stretching (aliphatic, -OCH₃): Found in the 2950-2850 cm⁻¹ region.
C=N and C=C stretching: These vibrations from the aromatic rings appear in the 1600-1450 cm⁻¹ region.
C-O stretching (aryl ether): A strong, characteristic band is expected around 1250 cm⁻¹ (asymmetric stretching) and 1040 cm⁻¹ (symmetric stretching).
The presence and specific positions of these bands can confirm the integrity of the pyrido[3,4-b]pyrazine core and the presence of the methoxy substituent.
Table 2: Characteristic IR Absorption Bands for Pyrido[3,4-b]pyrazine Derivatives
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch (-OCH₃) | 2950-2850 |
| C=N/C=C Ring Stretch | 1600-1450 |
| Asymmetric C-O-C Stretch | ~1250 |
| Symmetric C-O-C Stretch | ~1040 |
X-ray Crystallography for Absolute Stereochemistry and Conformation
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the determination of bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure.
For derivatives of this compound, X-ray crystallography can confirm the planarity of the fused ring system and the orientation of the methoxy group relative to the ring. Furthermore, it elucidates the intermolecular interactions, such as π-π stacking or hydrogen bonding, that govern the crystal packing. This information is invaluable for understanding the solid-state properties of these materials.
UV-Visible Spectroscopy for Electronic Transitions and Conjugation
UV-Visible spectroscopy provides insights into the electronic transitions within the conjugated π-system of this compound derivatives. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.
The spectra of these compounds are expected to exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions. The position of the maximum absorption wavelength (λmax) is influenced by the extent of conjugation and the nature of the substituents. The methoxy group, being an electron-donating group, is likely to cause a bathochromic (red) shift in the λmax compared to the unsubstituted parent compound, indicating a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Computational and Theoretical Investigations of 8 Methoxypyrido 3,4 B Pyrazine
Molecular Modeling and Dynamics Simulations
Free Energy Calculations for Binding Affinity Prediction
Computational methods, particularly free energy calculations, are instrumental in predicting the binding affinity between a ligand, such as a derivative of the 8-Methoxypyrido[3,4-b]pyrazine scaffold, and its biological target. These calculations provide a quantitative measure of the strength of the interaction, which is crucial for lead optimization in drug discovery. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly employed to estimate the binding free energy of inhibitors to their target proteins.
In studies involving similar heterocyclic kinase inhibitors, these methods have been used to dissect the binding process. For instance, research on pyridoimidazolone compounds as inhibitors of V600EB-RAF kinase demonstrated a strong correlation between the binding free energies calculated by MM/PBSA and the experimentally observed biological activity acs.org. The decomposition of the free energy components via MM/GBSA further revealed that van der Waals interactions are the primary driving force for the binding of these inhibitors to the kinase acs.org. Such analyses can pinpoint the key energetic contributions to binding, including electrostatic interactions and solvation effects, thereby guiding the design of compounds with improved affinity. While specific free energy calculation data for this compound is not detailed in the available literature, the principles from related scaffolds are directly applicable for understanding its potential interactions and for guiding future computational studies.
Structure-Activity Relationship (SAR) and Ligand Design Principles
Identification of Pharmacophoric Groups within Pyrido[3,4-b]pyrazine (B183377) Scaffolds
Structure-Activity Relationship (SAR) studies are fundamental to identifying the key chemical features—or pharmacophoric groups—of a molecule that are responsible for its biological activity. For the pyrido[3,4-b]pyrazine scaffold, research has focused on identifying which substituents at various positions on the ring system enhance inhibitory activity against specific targets, such as protein kinases.
A study on a series of disubstituted pyrido[3,4-b]pyrazine compounds designed as protein kinase inhibitors successfully identified the 4-(piperidin-1-yl)aniline moiety as a crucial pharmacophoric group. rsc.org This group, when placed at either the C-5 or C-8 position of the pyrido[3,4-b]pyrazine ring, was found to be important for binding to several cancer-related protein kinases. rsc.org Similarly, for 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-based hydroxamic acids, SAR analysis established that the presence of the hydroxamic acid, a sulfonamide group, and a phenyl moiety are all critical for potent inhibitory activity against heparin-binding EGF-like growth factor (HB-EGF) shedding. nih.gov These findings highlight specific functional groups and their placement as being essential for the biological function of this class of compounds.
| Scaffold | Target | Key Pharmacophoric Groups | Reference |
| Disubstituted Pyrido[3,4-b]pyrazine | Protein Kinases | 4-(piperidin-1-yl)aniline moiety at C-5 or C-8 | rsc.org |
| 5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine | HB-EGF Shedding | Hydroxamic acid, sulfonamide, and phenyl moieties | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., CoMFA)
Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical correlation between the chemical structure of a series of compounds and their biological activity. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful for visualizing the steric, electrostatic, and hydrophobic fields around a molecule that influence its activity.
While specific CoMFA models for this compound were not found, studies on analogous structures demonstrate the utility of this approach. For example, a 3D-QSAR study on imidazo[1,5-α]pyrazine derivatives as IGF-1R inhibitors yielded robust CoMFA and CoMSIA models. nih.gov Similarly, a comprehensive 3D-QSAR analysis of thieno-pyrimidine derivatives produced statistically significant CoMFA and CoMSIA models that could guide the design of new inhibitors. mdpi.com These models generate contour maps that indicate regions where modifications to the molecular structure are likely to increase or decrease activity. For instance, a CoMFA model might show that bulky substituents are favored in one region (steric field) while electron-withdrawing groups are preferred in another (electrostatic field).
The table below summarizes the statistical parameters from a 3D-QSAR study on thieno-pyrimidine derivatives, illustrating the predictive power of such models.
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Field Contributions |
| CoMFA | 0.818 | 0.917 | Steric: 67.7%, Electrostatic: 32.3% |
| CoMSIA | 0.801 | 0.897 | Steric: 29.5%, Electrostatic: 29.8%, Hydrophobic: 29.8%, H-bond Donor: 6.5%, H-bond Acceptor: 4.4% |
Data from a study on thieno-pyrimidine derivatives as breast cancer inhibitors mdpi.com.
These models serve as a valuable guide for the lead optimization process for compounds based on the pyrido[3,4-b]pyrazine scaffold. nih.gov
Rational Design of Pyrido[3,4-b]pyrazine-Based Ligands
Rational design leverages the structural information from the biological target and the SAR of existing ligands to create new, more potent, and selective compounds. This process often involves computer-aided drug design (CADD) techniques. nih.gov For the pyrido[3,4-b]pyrazine family, rational design has been applied to develop potent inhibitors for various therapeutic targets.
One example is the design of novel pyrido[3,4-b]pyrazin-2(1H)-one derivatives as inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). nih.gov By understanding the binding requirements of the FLT3 kinase domain, researchers designed and synthesized a series of compounds with potent inhibitory activity. nih.gov Compound 13 from this series demonstrated significant potency against both wild-type and mutant forms of FLT3, effectively inhibiting its autophosphorylation in cancer cells. nih.gov This success underscores how a rational, structure-based approach can lead to the development of promising therapeutic candidates. The design process often involves strategies like scaffold hopping, where the core structure is modified while retaining key pharmacophoric features, to improve properties like potency and selectivity. nih.govnih.gov
Pharmacophore Modeling and Virtual Screening for Novel Scaffolds
Pharmacophore modeling is a powerful computational technique used to identify novel chemical scaffolds that could bind to a specific biological target. A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features necessary for optimal molecular interactions with a target. nih.gov
This model can be generated based on the structure of a known active ligand or the target's binding site. Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases in a process called virtual screening. nih.gov This allows for the rapid identification of diverse compounds that possess the required pharmacophoric features and are therefore likely to be active.
For instance, a 3D-QSAR-based pharmacophore model was successfully used to screen for and identify novel spleen tyrosine kinase (SYK) inhibitors. nih.gov In studies on related heterocyclic compounds, a four-point pharmacophore model comprising one hydrogen bond donor and three aromatic ring elements was developed for pyrido[3,4-b]indole anticancer agents. nih.gov This model was then used to create a 3D-QSAR model that could predict the activity of new compounds. nih.gov This integrated approach of pharmacophore modeling and virtual screening is a time- and cost-effective strategy in the early stages of drug discovery to identify promising hit compounds with novel scaffolds for further development. nih.govtbzmed.ac.ir
Preclinical Biological Activity and Mechanistic Insights of 8 Methoxypyrido 3,4 B Pyrazine Derivatives Excluding Human Clinical Data, Safety, Dosage
Enzyme Inhibition Studies
Searches for enzyme inhibition activity related to 8-Methoxypyrido[3,4-b]pyrazine derivatives did not yield specific results. Research on related structures shows that the pyridopyrazine core can be a valuable scaffold for kinase inhibitors. For instance, dual inhibitors of Glycogen Synthase Kinase 3β (GSK-3β) and Histone Deacetylase (HDAC) have been developed from other heterocyclic systems, demonstrating the potential of nitrogen-containing fused rings to interact with these key cellular targets nih.govmdpi.com. Similarly, various pyrimidine (B1678525) and pyridine-based compounds have been explored as inhibitors of Topoisomerase II, a crucial enzyme in DNA replication and a target for anticancer drugs nih.gov. However, no studies explicitly detailing the activity of this compound derivatives against these specific enzymes were identified.
Antimicrobial Activity (In Vitro/In Vivo Preclinical Models)
The antimicrobial potential of the specific this compound scaffold is not well-documented. In contrast, studies on the isomeric pyrido[2,3-b]pyrazine (B189457) derivatives have shown that this structural motif can exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria researchgate.net. For example, certain derivatives of this isomeric class demonstrated notable minimum inhibitory concentrations (MICs) against strains like Staphylococcus aureus and Bacillus cereus researchgate.net. Other related nitrogen-containing heterocyclic compounds, such as triazolo[4,3-a]pyrazine derivatives, have also been synthesized and evaluated, with some showing moderate to good antibacterial efficacy mdpi.com. No comparable data for antifungal or antibacterial activity could be found for the this compound core.
Antiproliferative and Cytotoxic Effects (In Vitro/In Vivo Preclinical Cancer Cell Line Models)
While numerous pyrazine-containing heterocycles are known for their antiproliferative and cytotoxic effects, specific data for this compound derivatives are absent from the reviewed literature. Research into related fused pyrimidine structures, such as pyrazolo[3,4-d]pyrimidines and pyrido[4,3-d]pyrimidines, has identified potent cytotoxic agents against a variety of human cancer cell lines, including those for leukemia, CNS, lung, and ovarian cancers nih.govmdpi.com. These studies often link the observed cytotoxicity to the inhibition of key proteins involved in cell cycle regulation, like cyclin-dependent kinases (CDKs) nih.gov. However, without direct experimental evidence, it is not possible to attribute such activities to the this compound scaffold.
Growth Inhibition in Various Cancer Cell Lines
Derivatives of pyrido[3,4-b]pyrazine (B183377) and structurally related heterocyclic systems have demonstrated significant antiproliferative activity across a range of human cancer cell lines in preclinical studies. Research into a novel family of disubstituted pyrido[3,4-b]pyrazine-based compounds identified them as promising protein kinase inhibitors, with several analogues showing activity at low micromolar IC50 values against a panel of cancer-related kinases. rsc.org Similarly, certain compounds containing the 1,2-dihydropyrido[3,4-b]pyrazine ring system are active against experimental neoplasms in mice. nih.gov
Studies focusing on related pyrazolo[3,4-b]pyrazine structures revealed potent cytotoxic effects. One investigation found that a 3,4-dimethoxy derivative (25j) and a 4-Cl derivative (25i) exhibited the highest activity against the MCF-7 breast cancer cell line, with IC50 values of 2.22 μM and 3.44 μM, respectively. nih.govresearchgate.net Another study highlighted a pyrazolo[3,4-b]pyrazine derivative, RB7, which showed notable anticancer effects on the HT-29 colon cancer cell line, with an IC50 value between 6.587 and 11.10 µM. researchgate.net
Other related heterocyclic cores have also shown promise. A series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were tested against several cancer cell lines, with compound 8a showing potent cytotoxic activity against the PC-3 prostate cancer cell line (IC50 = 7.98 µM). nih.gov Furthermore, cyanopyridone derivatives, which are precursors in some syntheses, demonstrated strong antiproliferative activity. Compound 5e was particularly effective against the MCF-7 cell line with an IC50 of 1.39 μM, while compound 5a was most active against the HepG2 cell line with an IC50 of 2.71 μM. mdpi.com Pyrazolo[3,4-b]pyridine derivatives have also been evaluated, with compound 9a showing high activity against the Hela cell line (IC50 = 2.59 µM). researchgate.net
Table 1: Growth Inhibition of Pyrido[3,4-b]pyrazine Derivatives and Related Compounds in Cancer Cell Lines
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Citation(s) |
|---|---|---|---|---|
| Pyrazolo[3,4-b]pyrazine | 3,4-dimethoxy deriv. (25j) | MCF-7 (Breast) | 2.22 | nih.gov |
| Pyrazolo[3,4-b]pyrazine | 4-Cl deriv. (25i) | MCF-7 (Breast) | 3.44 | nih.gov |
| Pyrazolo[3,4-b]pyrazine | Acetyl compound (15) | MCF-7 (Breast) | 9.42 | nih.gov |
| Pyrazolo[3,4-b]pyrazine | RB7 | HT-29 (Colon) | ~6.6 - 11.1 | researchgate.net |
| Pyrido[2,3-d]pyrimidin-4(3H)-one | Compound 8a | PC-3 (Prostate) | 7.98 | nih.gov |
| Cyanopyridone | Compound 5e | MCF-7 (Breast) | 1.39 | mdpi.com |
| Cyanopyridone | Compound 5a | MCF-7 (Breast) | 1.77 | mdpi.com |
| Cyanopyridone | Compound 5a | HepG2 (Liver) | 2.71 | mdpi.com |
| Pyrazolo[3,4-b]pyridine | Compound 9a | Hela (Cervical) | 2.59 | researchgate.net |
Modulation of Cellular Pathways (e.g., ROS levels, mTOR activation)
The anticancer activity of pyrido[3,4-b]pyrazine derivatives and their analogues is underpinned by their ability to modulate critical cellular pathways, leading to cell cycle arrest and apoptosis. The mechanism of action for 1,2-dihydropyrido[3,4-b]pyrazine derivatives has been linked to the accumulation of cells at mitosis. nih.gov
More detailed mechanistic insights come from studies of related heterocyclic systems. For instance, a pyrazolo[3,4-b]pyrazine derivative, RB7, was found to induce the mitochondrial apoptotic pathway in HT-29 colon cancer cells. researchgate.net This was achieved by up-regulating the pro-apoptotic protein Bax and down-regulating the anti-apoptotic protein Bcl2, which subsequently leads to the activation of Caspase 3 and initiates cell death. researchgate.net
Similarly, a potent pyrido[2,3-d]pyrimidin-4(3H)-one derivative, compound 8a, was shown to arrest the cell cycle at the pre-G1 phase and induce a significant apoptotic effect in PC-3 prostate cancer cells. nih.gov Further investigation revealed that this compound caused a 5.3-fold increase in the cellular level of caspase-3, a key executioner of apoptosis. nih.gov These findings illustrate that the cytotoxic effects of these compounds are often mediated through the targeted disruption of cell cycle progression and the activation of programmed cell death pathways.
Neurobiological Activity and Receptor Modulation (Preclinical Studies)
Anticonvulsant and Anxiolytic Effects
Preclinical evaluations of pyrazolo[3,4-b]pyrazine derivatives have demonstrated significant anticonvulsant properties. In a pentylenetetrazole (PTZ)-induced seizure model in mice, which is used to screen for drugs that influence GABAergic transmission, several pyrazolo[3,4-b]pyrazine compounds showed very significant anticonvulsant activity, successfully increasing the latency time of tonic seizures. nih.gov
Structurally similar compounds have also been investigated. A series of 6-substituted-pyrido[3,2-d]pyridazine derivatives were evaluated for anticonvulsant activity using the maximal electroshock (MES) test. nih.gov The derivative N-m-chlorophenyltetriazolo[5,1-b]-pyrido[3,2-d]pyridazin-6-amine (compound 19) exhibited significant anticonvulsant activity with a protective index (PI = TD50/ED50) of 13.4, suggesting a better safety profile than the marketed drug carbamazepine. nih.gov Another compound in the same series was identified as the most potent anticonvulsant, with an ED50 value of 13.6 mg/kg in the MES test. nih.gov
In addition to anticonvulsant effects, related heterocyclic systems have been explored for anxiolytic potential. Pyrazolo[3,4-b]pyrazines have been investigated for the treatment of various conditions, including anxiety. nih.gov Furthermore, some structurally related pyrazolo[3,4-b]pyridines have been reported to exhibit neuroprotective and anxiolytic properties. mdpi.com
Table 2: Preclinical Anticonvulsant Activity of Pyrido-pyrazine Analogues
| Compound Class | Derivative | Test Model | Key Finding | Citation(s) |
|---|---|---|---|---|
| Pyrazolo[3,4-b]pyrazines | Compounds 9a, 13a-d, 14a | PTZ-induced seizures | Increased latency of tonic seizures | nih.gov |
| Pyrido[3,2-d]pyridazine | Compound 19 | MES test | PI = 13.4 | nih.gov |
| Pyrido[3,2-d]pyridazine | Compound 3 | MES test | ED50 = 13.6 mg/kg | nih.gov |
Ligand Interactions with Gamma-Aminobutyric Acid Type A (GABA-A) Receptors
The neurobiological effects of some heterocyclic compounds related to pyrido[3,4-b]pyrazines are mediated through their interaction with the Gamma-Aminobutyric Acid Type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Studies on a series of arylaminopyridazine derivatives of GABA have shown them to be selective and potent GABA-A receptor antagonists. nih.govnih.gov
These compounds were found to displace [3H]GABA from rat brain membranes in radioligand binding assays. nih.govnih.gov Specifically, the derivative SR 95531, which features a methoxy (B1213986) group, displaced [3H]GABA with an apparent Ki value of 0.15 µM. nih.gov Another derivative, SR 42641, had a Ki of 0.28 µM. nih.gov Biochemical analysis revealed that these compounds act as competitive antagonists at the high-affinity GABA-A receptor site. nih.gov Their antagonistic action was further confirmed by their ability to block the GABA-elicited enhancement of [3H]diazepam binding in a concentration-dependent manner, without affecting [3H]diazepam binding on their own. nih.gov These derivatives were found to be highly specific, showing no interaction with GABA-B receptors, GABA uptake sites, or various other central receptor sites. nih.govnih.gov
Table 3: Interaction of Pyridazine Derivatives with the GABA-A Receptor
| Compound | Interaction Type | Binding Affinity (Ki) | Citation(s) |
|---|---|---|---|
| SR 95531 | Competitive Antagonist | 0.15 µM | nih.gov |
| SR 42641 | Competitive Antagonist | 0.28 µM | nih.gov |
Serotonin (B10506) Transporter (SERT) Interaction
The serotonin transporter (SERT) is a critical target for antidepressant medications. Research into novel heterocyclic compounds has explored their potential to interact with SERT. In a study of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives, all tested compounds demonstrated a good affinity for the serotonin transporter. nih.gov Structure-activity relationship studies within this series indicated that certain structural features, such as a three-methylene linker between chemical moieties, were favorable for high-affinity SERT binding. nih.gov This line of research highlights the potential for developing novel heterocyclic structures as ligands for biogenic amine transporters.
Neuropeptide S Receptor (NPSR) Antagonism
The neuropeptide S (NPS) system is involved in modulating important neurobiological functions, including anxiety, arousal, and locomotion, through its interaction with the G protein-coupled neuropeptide S receptor (NPSR). nih.govmdpi.com Consequently, NPSR antagonists are being investigated as potential therapeutic agents. rti.org A series of compounds based on an oxazolo[3,4-a]pyrazine scaffold, which is structurally related to pyrido[3,4-b]pyrazine, have been identified as novel NPSR antagonists. nih.gov
The NPSR signals through both Gq and Gs pathways, leading to increases in intracellular calcium (Ca2+) and cyclic AMP (cAMP) levels, respectively. nih.govmdpi.com In preclinical assays, potent antagonist compounds have been shown to counteract the stimulatory effects of NPS on both of these signaling pathways. researchgate.net For example, the small molecule probe ML154 was identified as a potent NPSR antagonist that can completely block the activation of the NPS/NPSR neurocircuitry in animal models. nih.gov The development of such antagonists provides valuable pharmacological tools for understanding the role of the NPS system in various physiological and pathological processes. nih.govnih.gov
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Applications in Advanced Materials and Chemical Technologies
Utilization in Dye-Sensitized Solar Cells (DSSCs)
Pyrido[3,4-b]pyrazine (B183377) derivatives have emerged as promising components in the development of metal-free organic sensitizers for dye-sensitized solar cells (DSSCs). scispace.com These compounds typically form the core of a donor-π-acceptor (D-π-A) or donor-acceptor-π-acceptor (D-A-π-A) molecular structure, which is crucial for efficient intramolecular charge transfer (ICT) upon light absorption. scispace.comsioc-journal.cn The pyrido[3,4-b]pyrazine moiety often serves as an auxiliary acceptor, enhancing the electron-withdrawing capability of the dye and influencing its photophysical and electrochemical properties. sioc-journal.cn
Researchers have synthesized and tested various sensitizers incorporating this pyrazine-based core, achieving notable power conversion efficiencies (PCEs). For instance, a series of sensitizers designated APP-I–IV, which contain different donor and π-spacer groups attached to a pyrido[3,4-b]pyrazine framework, were developed. rsc.org The APP-IV based DSSC, utilizing an ionic-liquid electrolyte, achieved a PCE of 6.20% and demonstrated exceptional stability, retaining 97% of its initial efficiency after 1000 hours of light soaking at 60°C. rsc.org With a liquid electrolyte, the same dye reached a PCE of 7.12%. scispace.comrsc.org
Further structural tuning, such as incorporating bulky donor groups like indoline (B122111), has led to even higher efficiencies. A sensitizer (B1316253) named DT-1, featuring an indoline donor and a pyrido[3,4-b]pyrazine unit, recorded a PCE of 8.57% when used with a cobalt-based electrolyte. nih.gov The bulky nature of the donor in DT-1 was found to effectively suppress charge recombination at the interface between the TiO2 semiconductor and the electrolyte, a key factor in its high performance. nih.gov
Table 1: Performance of Pyrido[3,4-b]pyrazine-Based DSSCs
| Sensitizer ID | Donor Group | Electrolyte | Power Conversion Efficiency (PCE) | Reference |
| APP-IV | Triarylamine derivative | Liquid | 7.12% | rsc.org, scispace.com |
| APP-IV | Triarylamine derivative | Ionic Liquid | 6.20% | rsc.org |
| DT-1 | Indoline | Cobalt-based | 8.57% | nih.gov |
| DT-2 | Triphenylamine | Cobalt-based | Not specified as highest | nih.gov |
| OPP-I | Triphenylamine | Not specified | Not specified | sioc-journal.cn |
| OPP-III | Triphenylamine | Not specified | Not specified | sioc-journal.cn |
The application of pyrazine-based structures extends to luminescent solar concentrators (LSCs), devices that capture and concentrate sunlight onto a smaller photovoltaic cell. While direct studies on pyrido[3,4-b]pyrazine for LSCs are limited, research on the structurally analogous thieno[3,4-b]pyrazine (B1257052) (TPz) core demonstrates the potential of this chemical family. TPz-based molecules have been investigated as potential fluorophores for LSCs. mdpi.com These compounds exhibit strong light absorption at wavelengths above 500 nm and possess high transmittance in other parts of the visible spectrum, properties that are highly desirable for efficient LSC emitters. mdpi.com The principle relies on the fluorophore absorbing a broad range of light and re-emitting it at a longer, red-shifted wavelength, which is then guided by total internal reflection to the solar cell. The favorable spectroscopic properties of the TPz core suggest that related pyrazine (B50134) structures, including pyrido[3,4-b]pyrazine derivatives, could be tailored for similar applications. mdpi.com
The optical properties of pyrido[3,4-b]pyrazine-based sensitizers can be precisely tuned by modifying their molecular structure. The UV-vis absorption spectra of these dyes typically show two main bands: a higher energy band corresponding to π-π* transitions within the aromatic system, and a lower energy band attributed to the crucial intramolecular charge transfer (ICT) from the donor to the acceptor moiety. scispace.com
The position and intensity of this ICT band are critical for DSSC performance and can be modulated through chemical design. For example, attaching octyloxy groups to the donor part of the sensitizer extends the π-conjugation, which raises the Highest Occupied Molecular Orbital (HOMO) energy level. rsc.org This results in a smaller HOMO-LUMO energy gap and a corresponding red-shift in the absorption spectrum, allowing the dye to harvest more light from the solar spectrum. rsc.org Similarly, replacing methoxy (B1213986) groups with bulkier octyloxy groups on the auxiliary acceptor can effectively reduce π-π stacking and dye aggregation on the TiO2 surface, which helps to improve the open-circuit voltage of the solar cell. sioc-journal.cn Density Functional Theory (DFT) calculations have confirmed that the absorption characteristics of these dyes are dominated by charge transfer transitions from the HOMO to the Lowest Unoccupied Molecular Orbital (LUMO) and higher LUMO orbitals. scispace.comrsc.org
Non-Linear Optical (NLO) Properties of Pyrido[3,4-b]pyrazine Derivatives
Derivatives of pyrazine are recognized for their potential in non-linear optical (NLO) applications, which are essential for technologies like optical switching and frequency conversion. The NLO response in these organic molecules arises from the interaction of intense light with the compound's electron cloud, which is enhanced in donor-acceptor (D-A) systems. Research on pyrido[2,3-b]pyrazine (B189457), a close isomer of pyrido[3,4-b]pyrazine, has shown that these heterocyclic compounds can exhibit significant NLO properties.
Theoretical studies using Density Functional Theory (DFT) have been employed to calculate the NLO parameters of newly synthesized pyrido[2,3-b]pyrazine derivatives. For one such compound, the calculated average polarizability (⟨α⟩), first hyperpolarizability (βtot), and second hyperpolarizability (⟨γ⟩) were found to be 3.90 × 10⁻²³ esu, 15.6 × 10⁻³⁰ esu, and 6.63 × 10⁻³⁵ esu, respectively. Such high NLO response values indicate that pyrido-pyrazine-based heterocyclic compounds have considerable potential for NLO technological applications.
Table 2: Calculated NLO Properties of a Pyrido[2,3-b]pyrazine Derivative
| NLO Property | Symbol | Calculated Value (esu) |
| Average Polarizability | ⟨α⟩ | 3.90 × 10⁻²³ |
| First Hyperpolarizability | βtot | 15.6 × 10⁻³⁰ |
| Second Hyperpolarizability | ⟨γ⟩ | 6.63 × 10⁻³⁵ |
Role in Advanced Catalysis and Reaction Design
The pyrazine nucleus is a valuable scaffold in synthetic chemistry, including in the design of catalysts. tandfonline.comnih.gov While specific catalytic cycles involving 8-Methoxypyrido[3,4-b]pyrazine are not widely documented, the broader class of pyrazine compounds is recognized for its utility as a framework in creating catalysts for various chemical transformations. tandfonline.com The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring can influence the electronic environment of attached functional groups, a property that can be harnessed in catalyst design. Pyrazine frameworks are used to carry out several types of coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, which are fundamental in modern organic synthesis. tandfonline.com
Corrosion Inhibition Mechanisms (Chemical/Material Science Focus Only)
Pyrido[3,4-b]pyrazine derivatives, along with other pyrazine-based compounds, have demonstrated effectiveness as corrosion inhibitors for metals like mild steel in acidic environments. The inhibition mechanism is primarily based on the adsorption of the organic molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.
The efficiency of this process is attributed to several molecular features. The presence of nitrogen atoms with lone pairs of electrons, along with π-electrons in the aromatic rings, allows the molecule to coordinate with the vacant d-orbitals of iron atoms on the steel surface. This interaction facilitates strong adsorption. Studies on the closely related pyrido[2,3-b]pyrazine show that its adsorption on a mild steel surface follows the Langmuir adsorption isotherm, which implies the formation of a monolayer of the inhibitor on the surface.
Electrochemical studies, such as potentiodynamic polarization, reveal that these compounds often function as mixed-type inhibitors. This means they suppress both the anodic reaction (metal dissolution) and the cathodic reaction (hydrogen evolution) simultaneously. The formation of the adsorbed protective film increases the surface impedance and charge transfer resistance, thereby slowing down the corrosion process. Quantum chemical calculations have been used to correlate the molecular structure of these inhibitors with their performance, confirming the role of electron-rich centers in the adsorption process.
Future Directions and Research Perspectives for 8 Methoxypyrido 3,4 B Pyrazine Research
Development of Novel Synthetic Strategies for Complex Analogs
Future synthetic research on 8-methoxypyrido[3,4-b]pyrazine will likely focus on creating more complex and diverse analogs to build comprehensive structure-activity relationship (SAR) libraries. A significant area of development will be the application of late-stage functionalization (LSF) techniques. nih.gov LSF allows for the direct modification of C-H bonds on the core structure or on existing substituents, enabling the rapid generation of new derivatives without the need for de novo synthesis. unimi.it This approach is particularly valuable for complex molecules, as it can introduce diverse functional groups at various positions on the pyridopyrazine ring system, offering an efficient path to novel chemical entities and intellectual property. nih.govunimi.it
Furthermore, expanding on known synthetic protocols for related pyridopyrazines will be essential. Methodologies such as palladium-catalyzed cross-coupling reactions, which have been used to functionalize halogenated pyrido[3,4-b]pyrazine (B183377) precursors, can be adapted to introduce a wide array of aryl, alkyl, and amino groups at specific positions. mdpi.com Future strategies may involve developing more regioselective reactions to precisely control the substitution pattern around the heterocyclic core. The exploration of multicomponent reactions, which allow for the assembly of complex molecules from simple starting materials in a single step, could also provide a streamlined and efficient route to novel this compound analogs. nih.gov
Advanced Computational Approaches for Predictive Modeling and De Novo Design
Computational chemistry is set to play a pivotal role in guiding the efficient design of next-generation this compound derivatives. Building upon the use of methods like Density Functional Theory (DFT) for understanding the electronic properties of related systems, future work will involve more sophisticated modeling techniques. nih.gov Quantitative Structure-Activity Relationship (QSAR) modeling will be a key strategy. mdpi.com By generating a dataset of synthesized analogs and their corresponding biological activities, QSAR models can be developed to predict the potency of virtual compounds, thereby prioritizing synthetic efforts toward candidates with the highest probability of success. mdpi.com
Pharmacophore modeling and molecular docking simulations will also be critical. For targets where a three-dimensional structure is known (e.g., the ATP-binding site of a protein kinase), the this compound scaffold can be used as a starting point for de novo design. researchgate.net Algorithms can "grow" new molecular fragments from the core scaffold within the binding pocket, designing novel molecules with optimized interactions and potentially improved selectivity and potency. researchgate.netresearchgate.net These computational tools can significantly reduce the time and cost associated with drug discovery by minimizing the number of compounds that need to be synthesized and tested experimentally. researchgate.net
Exploration of Undiscovered Biological Pathways and Targets
While the pyrido[3,4-b]pyrazine core has been associated with anticancer and kinase inhibitory activity, its full biological profile remains largely unexplored. mdpi.comresearchgate.net A crucial future direction is to screen this compound and its derivative libraries against a much broader range of biological targets. This can be achieved through high-throughput screening (HTS) against diverse panels of enzymes, receptors, and ion channels.
Phenotypic screening, where compounds are tested for their effects on cell behavior without a preconceived target, offers another powerful approach to uncover novel biological activities. This strategy could reveal unexpected therapeutic potential in areas such as neurodegenerative diseases, inflammatory disorders, or infectious diseases, where pyrazine-containing compounds have shown promise. researchgate.netresearchgate.net Once a desired phenotype is observed, subsequent target deconvolution studies can identify the specific molecular target or pathway responsible for the effect. This unbiased approach can lead to the discovery of first-in-class medicines with novel mechanisms of action.
Integration of this compound Scaffold in Multifunctional Hybrid Systems
A highly promising strategy in modern drug design is the creation of hybrid molecules, which combine two or more distinct pharmacophoric units into a single chemical entity. mdpi.com This approach can lead to compounds with multiple mechanisms of action, improved selectivity, and a reduced likelihood of drug resistance. mdpi.com The this compound scaffold is an ideal candidate for integration into such multifunctional systems due to its synthetic tractability and multiple points for chemical modification. mdpi.com
Future research will likely focus on strategically linking the this compound core to other known pharmacophores. For example, in the context of cancer therapy, the scaffold could be conjugated with a molecule that inhibits a different, complementary signaling pathway. This could result in a dual-target agent capable of overcoming resistance mechanisms that arise from pathway redundancy. The development of these hybrid systems represents a sophisticated approach to tackling complex diseases and leveraging the full potential of the this compound scaffold in medicinal chemistry. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
